molecular formula C20H17BrN4 B11447960 6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11447960
M. Wt: 393.3 g/mol
InChI Key: CJWDWLYJTROTMY-UHFFFAOYSA-N
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Description

“6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution with 2,6-dimethylphenyl group: This step involves the nucleophilic substitution reaction of the brominated intermediate with 2,6-dimethylaniline under suitable conditions, such as in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyridine core using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry

In chemistry, “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, these compounds are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These include compounds with various substituents on the imidazo[1,2-a]pyridine core.

    Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.

Uniqueness

The uniqueness of “6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H17BrN4

Molecular Weight

393.3 g/mol

IUPAC Name

6-bromo-N-(2,6-dimethylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H17BrN4/c1-13-6-5-7-14(2)18(13)24-20-19(16-8-3-4-11-22-16)23-17-10-9-15(21)12-25(17)20/h3-12,24H,1-2H3

InChI Key

CJWDWLYJTROTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=N4

Origin of Product

United States

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